molecular formula C10H13NS B13232143 3-(Phenylsulfanyl)pyrrolidine

3-(Phenylsulfanyl)pyrrolidine

Cat. No.: B13232143
M. Wt: 179.28 g/mol
InChI Key: IFSIBDBOTGJAFN-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a phenylsulfanyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfanyl)pyrrolidine typically involves the nucleophilic substitution of a pyrrolidine derivative with a phenylsulfanyl group. One common method is the reaction of pyrrolidine with phenylsulfenyl chloride under basic conditions. The reaction proceeds as follows: [ \text{Pyrrolidine} + \text{Phenylsulfenyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Phenylsulfanyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding pyrrolidine.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Various nucleophiles can be employed for substitution reactions, including halides and amines.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrrolidine.

    Substitution: Derivatives with different functional groups replacing the phenylsulfanyl group.

Scientific Research Applications

3-(Phenylsulfanyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)pyrrolidine involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity. The pyrrolidine ring contributes to the compound’s overall stability and reactivity, allowing it to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without the phenylsulfanyl group.

    3-(Phenylsulfanyl)pyrrole: A similar compound with a pyrrole ring instead of pyrrolidine.

    Phenylsulfanyl derivatives: Compounds with different heterocyclic rings substituted with a phenylsulfanyl group.

Uniqueness: 3-(Phenylsulfanyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the phenylsulfanyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

3-phenylsulfanylpyrrolidine

InChI

InChI=1S/C10H13NS/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-11H,6-8H2

InChI Key

IFSIBDBOTGJAFN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1SC2=CC=CC=C2

Origin of Product

United States

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